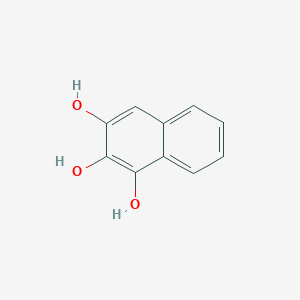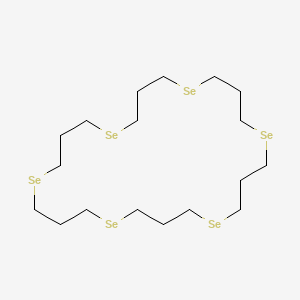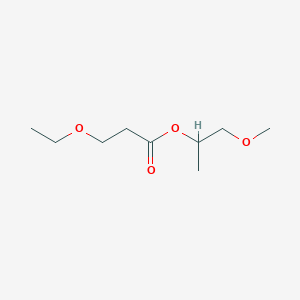
N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a dimethylphenyl group attached to a dimethyldodecanamide moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide typically involves the acylation of 2,6-dimethylaniline with an appropriate acyl chloride. The reaction is carried out in the presence of a base, such as sodium acetate, in a suitable solvent like acetic acid . The reaction conditions often require heating to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound.
化学反応の分析
Types of Reactions
N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide involves its interaction with specific molecular targets. For instance, in the context of local anesthetics, the compound stabilizes neuronal membranes by inhibiting ionic fluxes, thereby preventing the initiation and conduction of nerve impulses . This action results in the numbing effect observed in local anesthesia.
類似化合物との比較
Similar Compounds
Lidocaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.
Bupivacaine: Known for its longer duration of action compared to lidocaine.
Mepivacaine: Similar to lidocaine but with a slightly different chemical structure.
Uniqueness
N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
特性
CAS番号 |
114289-39-3 |
|---|---|
分子式 |
C22H37NO |
分子量 |
331.5 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-2,2-dimethyldodecanamide |
InChI |
InChI=1S/C22H37NO/c1-6-7-8-9-10-11-12-13-17-22(4,5)21(24)23-20-18(2)15-14-16-19(20)3/h14-16H,6-13,17H2,1-5H3,(H,23,24) |
InChIキー |
HVJRZYYYBUJSGK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(C)(C)C(=O)NC1=C(C=CC=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


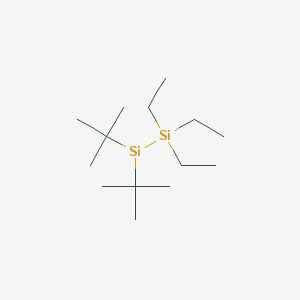
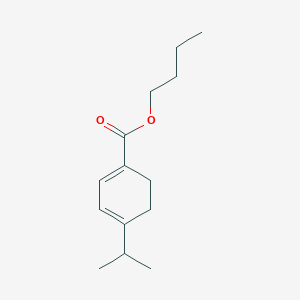
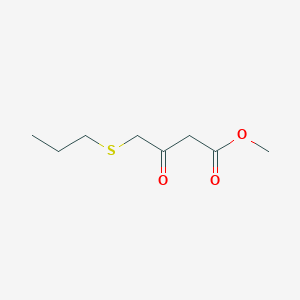
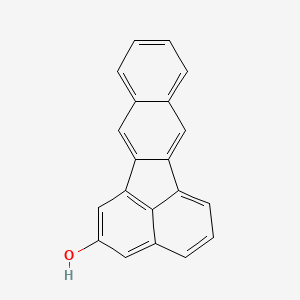
![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)
![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)
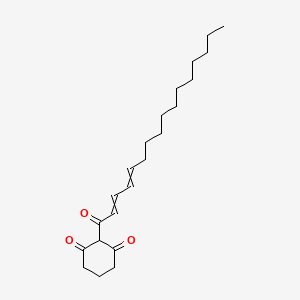
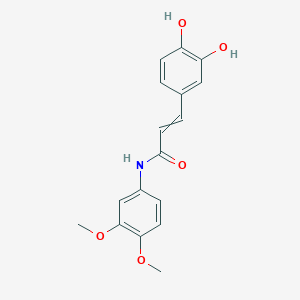
![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)
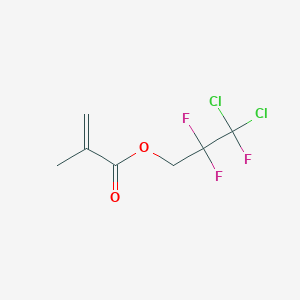
![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)
